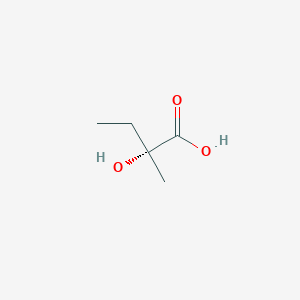

(2R)-2-hydroxy-2-methylbutanoic acid

説明

Significance of Alpha-Hydroxy Acids in Chemical Research

Alpha-hydroxy acids (AHAs) are a class of carboxylic acids characterized by a hydroxyl (-OH) group attached to the carbon atom immediately adjacent to the carboxyl group (the alpha-carbon). wikipedia.orgfiveable.me This structural arrangement confers distinct chemical properties, including increased acidity compared to their non-hydroxylated counterparts, a phenomenon attributed to internal hydrogen bonding. wikipedia.org Common examples of AHAs include glycolic acid, lactic acid, and citric acid. wikipedia.org

In the realm of chemical research, AHAs are highly significant as versatile building blocks and intermediates in organic synthesis. wikipedia.orggoogle.com They serve as valuable precursors for a variety of compounds and are utilized in the industrial-scale preparation of other molecules. wikipedia.org For instance, they can be used in the synthesis of aldehydes through oxidative cleavage. wikipedia.org The synthesis of AHAs themselves is a well-explored area, with common methods including the hydrolysis of α-halocarboxylic acids, the acid hydrolysis of aldehyde cyanohydrins, and one-pot syntheses from aldehydes using reagents like PhMe₂SiLi and carbon dioxide. wikipedia.orggoogle.comorganic-chemistry.org Beyond their role as synthetic intermediates, AHAs are also used as precursors for polymer synthesis. wikipedia.org

Overview of Chiral Butanoic Acid Derivatives in Scientific Inquiry

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of molecules that are non-superimposable on their mirror images. These mirror-image forms are known as enantiomers. A carbon atom bonded to four different substituent groups is a common source of chirality and is referred to as a chiral center. While butanoic acid itself is an achiral molecule, its derivatives can be rendered chiral through substitution that creates such a center. (2R)-2-hydroxy-2-methylbutanoic acid is an example of a chiral butanoic acid derivative, with the C-2 carbon atom acting as the stereogenic center.

The study of chiral derivatives is of paramount importance in scientific inquiry, particularly in medicinal chemistry and pharmacology. The biological systems in the human body are themselves chiral, and as a result, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This has driven significant research into the synthesis and analysis of chiral compounds. nih.govnih.gov Chiral butanoic and propanoic acid derivatives, for example, have been synthesized and evaluated for potential antimicrobial activities, with studies indicating that a specific stereochemical configuration can be crucial for biological efficacy. nih.gov Research continues to explore butanoic acid derivatives for a range of potential applications, including as antiviral agents. biointerfaceresearch.comontosight.ai

Scope and Research Trajectories for this compound

This compound is a specific stereoisomer of 2-hydroxy-2-methylbutanoic acid. The "(2R)" designation specifies the three-dimensional arrangement of the substituent groups around the chiral C-2 carbon according to the Cahn-Ingold-Prelog priority rules. While much of the commercially available material and some research applications use the racemic mixture (an equal mixture of both the R- and S-enantiomers), the study of the pure (2R) enantiomer is relevant in stereospecific and biological contexts.

One significant area of research involving this compound is in the field of metabolomics. 2-Hydroxy-2-methylbutanoic acid has been identified as an unusual endogenous metabolite in humans. medchemexpress.comglpbio.com Its presence has been associated with certain inborn errors of metabolism, such as 2-hydroxyglutaric aciduria and maple syrup urine disease, making it a biomarker of interest in the study and diagnosis of these conditions. medchemexpress.comglpbio.comhmdb.ca

In synthetic chemistry, the racemic form of the compound, 2-hydroxy-2-methylbutyric acid, has been utilized in several research applications. It has been employed as:

A complexing agent in electrolytic systems for the separation of lanthanides. sigmaaldrich.comchemicalbook.com

An aldehyde surrogate for the preparation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. sigmaaldrich.comchemicalbook.com

A starting material in the synthesis of a Cr(V) reagent, sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V). sigmaaldrich.com

These applications demonstrate the utility of the compound's core structure in facilitating complex chemical transformations and separations.

Data Tables

Table 1: Chemical and Physical Properties of this compound This interactive table provides key chemical and physical data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₅H₁₀O₃ | nih.gov |

| Molecular Weight | 118.13 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 37505-02-5 | nih.gov |

| Canonical SMILES | CCC@(C(=O)O)O | nih.gov |

| Melting Point | 73-75 °C (for racemic mixture) | sigmaaldrich.com |

| XLogP3 | 0.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Structure

3D Structure

特性

CAS番号 |

37505-02-5 |

|---|---|

分子式 |

C5H10O3 |

分子量 |

118.13 g/mol |

IUPAC名 |

(2R)-2-hydroxy-2-methylbutanoic acid |

InChI |

InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7)/t5-/m1/s1 |

InChIキー |

MBIQENSCDNJOIY-RXMQYKEDSA-N |

異性体SMILES |

CC[C@](C)(C(=O)O)O |

正規SMILES |

CCC(C)(C(=O)O)O |

製品の起源 |

United States |

Stereochemical Aspects and Isomerism of 2 Hydroxy 2 Methylbutanoic Acid

Elucidation of Chiral Centers in the 2-hydroxy-2-methylbutanoic Acid Framework

(2R)-2-hydroxy-2-methylbutanoic acid is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). researchgate.netyoutube.com A carbon atom is considered a chiral center when it is bonded to four different and distinct groups. quora.com In the case of 2-hydroxy-2-methylbutanoic acid, the C2 atom is attached to:

A hydroxyl group (-OH)

A methyl group (-CH3)

An ethyl group (-CH2CH3)

A carboxyl group (-COOH)

The presence of this single chiral center means the molecule can exist as two non-superimposable mirror images, known as enantiomers. researchgate.netyoutube.com The specific three-dimensional arrangement, or absolute configuration, at this center is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left). This designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules. vanderbilt.eduwikipedia.orglibretexts.org

For this compound, priorities are assigned to the groups attached to the C2 chiral center based on the atomic number of the atoms directly bonded to it. vanderbilt.edu The order of priority is: -OH > -COOH > -CH2CH3 > -CH3. When the molecule is oriented so that the lowest-priority group (the methyl group) is pointing away from the viewer, the sequence from the highest priority group to the lowest (1 to 3) proceeds in a clockwise direction, thus conferring the 'R' designation. vanderbilt.edulibretexts.org

Characterization and Differentiation of Diastereomers and Enantiomers

While 2-hydroxy-2-methylbutanoic acid only has one chiral center and thus only exists as a pair of enantiomers ((2R) and (2S)), structurally related compounds can possess multiple stereocenters, leading to the formation of diastereomers. wikidata.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. A key example is 3-hydroxy-2-methylbutanoic acid, which has two chiral centers (at C2 and C3), resulting in four possible stereoisomers. brainly.ininfinitylearn.com

This molecule is a stereoisomer of 3-hydroxy-2-methylbutanoic acid. It is characterized by an 'R' configuration at the C2 carbon and an 'S' configuration at the C3 carbon. As a diastereomer of other 3-hydroxy-2-methylbutanoic acid stereoisomers, such as (2S,3S) and (2R,3R), its spatial orientation and potential for intermolecular interactions are distinct.

(2S,3S)-3-hydroxy-2-methylbutanoic acid is another stereoisomer, defined by 'S' configurations at both the C2 and C3 chiral centers. nih.gov This specific arrangement of its hydroxyl and methyl groups gives it unique chemical and physical properties compared to its diastereomers, (2R,3S) and (2S,3R). nih.gov Such compounds are valuable as building blocks in asymmetric synthesis for creating other stereochemically complex molecules. Isotope-labeled versions of this compound are used as analytes in research, for instance, in studies of certain metabolic disorders. pharmaffiliates.com

A structurally related compound is (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid, which incorporates an amino group (-NH2) at the C2 position instead of a hydroxyl group, classifying it as an amino acid. aksci.com Like 3-hydroxy-2-methylbutanoic acid, it possesses two chiral centers, giving rise to multiple stereoisomers. google.com The presence of the amino group introduces different chemical properties, such as basicity and the ability to form peptide bonds. researchgate.net The stereochemical differences between hydroxy acids and amino acids are fundamental to their roles in biology. While both are chiral, the specific L-configuration of most naturally occurring amino acids is critical for the structure and function of proteins. ucsb.edulibretexts.org

| Compound Name | Molecular Formula | Number of Chiral Centers | Stereochemical Configuration |

|---|---|---|---|

| This compound | C5H10O3 | 1 | 2R |

| (2R,3S)-3-hydroxy-2-methylbutanoic acid | C5H10O3 | 2 | 2R, 3S |

| (2S,3S)-3-hydroxy-2-methylbutanoic acid | C5H10O3 | 2 | 2S, 3S |

| (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | C5H11NO3 | 2 | 2S, 3R |

Influence of Absolute Configuration on Molecular Interactions in Research Models

The absolute configuration of a chiral molecule is critical in determining how it interacts with other chiral entities, such as enzymes or receptors. This principle of chiral recognition is a cornerstone of biochemistry and pharmacology. nih.gov Enzymes, being chiral macromolecules themselves, often exhibit high stereoselectivity, meaning they will bind to or catalyze a reaction with one enantiomer of a substrate far more effectively than the other. mdpi.com

Research into the enzymatic reactions of small chiral acids demonstrates this principle. For example, studies on the enantioselective esterification of 2-methylbutanoic acid using lipases have shown that these enzymes can differentiate between the (R) and (S) enantiomers. researchgate.net Although 2-methylbutanoic acid is structurally different from 2-hydroxy-2-methylbutanoic acid, the principle of enzymatic recognition of stereochemistry at a chiral center is analogous. The subtle difference in the spatial arrangement of the methyl and ethyl groups around the chiral carbon is sufficient for the enzyme's active site to distinguish between the two forms. researchgate.net

Biosynthetic Origins and Metabolic Pathway Integration

Role as a Metabolite in Branched-Chain Amino Acid Catabolism

The catabolism of the three essential branched-chain amino acids—leucine (B10760876), isoleucine, and valine—is a critical metabolic process. It begins with a shared initial step: a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acids into their corresponding branched-chain α-keto acids (BCKAs). researchgate.netmdpi.comfrontiersin.org Following this, the BCKAs are typically directed into an irreversible oxidative decarboxylation step by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.netfrontiersin.org

However, under certain conditions, the BCKA intermediates can be metabolized through alternative pathways, leading to the formation of various hydroxy acids. nih.gov (2R)-2-hydroxy-2-methylbutanoic acid is one such metabolite, primarily emerging from the catabolic pathway of isoleucine. hmdb.caresearchgate.net Elevated levels of this and related metabolites are sometimes associated with inborn errors of metabolism, such as maple syrup urine disease, which is characterized by deficient BCKDH activity. hmdb.camedchemexpress.com

| Amino Acid | Initial α-Keto Acid Intermediate | Primary Catabolic Fate | Relation to this compound |

|---|---|---|---|

| Valine | 2-Ketoisovalerate (KIV) | Yields propionyl-CoA frontiersin.org | Indirect; KIV does not possess the correct carbon skeleton for direct conversion. |

| Isoleucine | α-Keto-β-methylvalerate (KMV) | Yields propionyl-CoA and acetyl-CoA frontiersin.org | Direct precursor; KMV can be reduced to form 2-hydroxy-2-methylbutanoic acid. researchgate.netresearchgate.net |

| Leucine | α-Ketoisocaproate (KIC) | Yields acetoacetate (B1235776) and acetyl-CoA frontiersin.org | Indirect; some microbial pathways can convert leucine metabolites to compounds with a similar carbon backbone. researchgate.netasm.org |

The catabolism of valine commences with its transamination to 2-ketoisovalerate (KIV). mdpi.comfrontiersin.org The subsequent mainstream metabolic pathway involves the conversion of KIV into intermediates such as 3-hydroxyisobutyric acid, ultimately leading to the formation of propionyl-CoA, which can enter the citric acid cycle. researchgate.netfrontiersin.org The molecular structure of KIV (3-methyl-2-oxobutanoic acid) does not serve as a direct precursor to 2-hydroxy-2-methylbutanoic acid, as it lacks the necessary ethyl group attached to the alpha-carbon. Therefore, the formation of this specific hydroxy acid is not considered a feature of the canonical valine degradation pathway.

The metabolic pathway of isoleucine is the primary biosynthetic origin of 2-hydroxy-2-methylbutanoic acid. The process begins when isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate (KMV). mdpi.commdpi.com This intermediate stands at a metabolic branch point. While it is typically decarboxylated by the BCKDH complex, an alternative reaction involves the reduction of its α-keto group to an α-hydroxy group. This reduction of KMV directly yields 2-hydroxy-2-methylbutanoic acid. researchgate.netresearchgate.net This conversion is a recognized step in the catabolism of L-isoleucine in certain microorganisms, where the resulting hydroxy acid can be an intermediate in the production of other compounds, such as (S)-2-methylbutanoic acid. researchgate.net It is also noted that other isomers, like 3-hydroxy-2-methylbutanoic acid, are known urinary metabolites of isoleucine catabolism, highlighting the diversity of hydroxy acids produced from this amino acid. hmdb.ca

Leucine's catabolic pathway begins with its conversion to α-ketoisocaproate (KIC). mdpi.com The primary pathway degrades KIC to acetoacetate and acetyl-CoA. frontiersin.org A direct conversion of KIC to 2-hydroxy-2-methylbutanoic acid is not structurally feasible. However, some metabolic pathways, particularly in microorganisms like Lactococcus lactis, demonstrate the capacity to convert leucine into 2-methylbutyric acid. asm.orgnih.gov This process involves a more complex series of reactions with intermediates such as hydroxymethyl-glutaryl-coenzyme A (HMG-CoA). asm.orgnih.gov The existence of such pathways indicates that under specific biological contexts, the carbon skeleton derived from leucine can be rearranged to form products structurally related to isoleucine catabolites, suggesting a potential, albeit indirect, metabolic link. researchgate.net

Enzymatic Transformations within Biological Systems

The metabolic flux through BCAA pathways and the formation of this compound are governed by the activity of specific enzymes.

Several key enzymes are involved in the pathways that produce and process 2-hydroxy-2-methylbutanoic acid.

Branched-Chain Aminotransferases (BCATs): These enzymes catalyze the initial, reversible transamination of isoleucine to α-keto-β-methylvalerate (KMV), the direct precursor of the hydroxy acid. researchgate.netmdpi.com

Hydroxy Acid Dehydrogenases/Reductases: The conversion of the α-keto acid KMV to 2-hydroxy-2-methylbutanoic acid is a reduction reaction. This step is catalyzed by enzymes with hydroxy acid dehydrogenase or similar keto-reductase activity, which facilitate the transfer of a hydride ion, typically from NADH or NADPH. researchgate.net

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This mitochondrial enzyme complex competes for the same substrate (KMV) and catalyzes its irreversible decarboxylation. The activity level of BCKDH is a critical determinant of whether KMV is channeled towards its primary catabolic fate or towards the formation of hydroxy acids. researchgate.netfrontiersin.org

UDP-glucuronosyltransferase 1-1 (UGT1A1): Once formed, 2-hydroxy-2-methylbutyric acid can be targeted for elimination from the body. The enzyme UGT1A1 has been identified as capable of conjugating this metabolite, a process that increases its water solubility and facilitates its excretion. hmdb.ca

| Enzyme | Role in Pathway | Substrate(s)/Product(s) |

|---|---|---|

| Branched-Chain Aminotransferase (BCAT) | Precursor Formation | Isoleucine → α-Keto-β-methylvalerate (KMV) mdpi.com |

| Hydroxy Acid Dehydrogenase | Synthesis of Hydroxy Acid | α-Keto-β-methylvalerate (KMV) → 2-hydroxy-2-methylbutanoic acid researchgate.net |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Competing Pathway | α-Keto-β-methylvalerate (KMV) → 2-methylbutyryl-CoA frontiersin.org |

| UDP-glucuronosyltransferase 1-1 (UGT1A1) | Metabolite Conjugation/Elimination | Acts on 2-hydroxy-2-methylbutyric acid for excretion. hmdb.ca |

While primarily discussed as a product of catabolism, 2-hydroxy-2-methylbutanoic acid also functions as a metabolic intermediate. In microbial metabolic pathways, it is not necessarily an end product but can be further converted to other molecules, such as 2-methylbutanoic acid, which has applications in the flavor and fragrance industry. researchgate.netresearchgate.net This establishes its role as a transient species in a larger biochemical synthesis pathway. The principle of α-hydroxy acids serving as intermediates in biosynthetic pathways is also seen in other contexts; for example, 2-hydroxy-4-(methylthio)butanoic acid is a naturally occurring intermediate in the synthesis of L-methionine in chicks. nih.gov This highlights the potential for this compound to serve as a building block or intermediate in various biological syntheses beyond its role in amino acid degradation.

Investigation of Metabolic Fate in Research Organisms

The metabolic fate of this compound and its racemate has been investigated in the context of xenobiotic metabolism, particularly as a metabolite of the gasoline additive tert-amyl methyl ether (TAME). Studies in both humans and rats have identified 2-hydroxy-2-methylbutanoic acid as a urinary excretion product following exposure to TAME, indicating that a metabolic pathway exists for its formation and subsequent elimination.

Research has shown that the biotransformation of TAME leads to the formation of tert-amyl alcohol, which is then further oxidized to various metabolites, including 2-hydroxy-2-methylbutanoic acid. nih.govnih.gov These studies provide valuable insight into how the organism processes this compound, highlighting its excretion profile and the differences in metabolic handling between species.

In humans, 2-hydroxy-2-methylbutyric acid is one of the major metabolites of TAME recovered in urine. nih.gov In contrast, in rats, while still present, it is considered a more minor excretory product compared to other metabolites like 2-methyl-2,3-butanediol and its glucuronide. nih.gov This species-specific difference in metabolite excretion suggests variations in the enzymatic pathways responsible for TAME metabolism. The elimination half-life of these metabolites is also notably different, being slower in humans compared to rats. nih.gov

The formation of 2-hydroxy-2-methylbutanoic acid from TAME is believed to be mediated by cytochrome P450-dependent oxidations. nih.gov Following its formation, the compound is primarily excreted in the urine. The stereochemistry of the 2-hydroxy-2-methylbutanoic acid metabolite from TAME has not been explicitly detailed in these studies, so it is presented here as the racemic mixture.

Detailed findings from a study investigating the urinary metabolites of TAME in humans and rats are presented below.

Detailed Research Findings

A comparative study on the biotransformation of TAME in humans and rats after inhalation exposure provided quantitative data on the excretion of its metabolites. Human volunteers and rats were exposed to TAME, and their urine was collected and analyzed for metabolites.

Interactive Data Table of TAME Metabolites in Urine

Below is a summary of the mean cumulative excretion of major TAME metabolites in the urine of humans and rats over 48 hours after a 4-hour exposure to 40 ppm TAME.

Data adapted from studies on TAME biotransformation. nih.gov

This data clearly illustrates the quantitative differences in the metabolic fate of a precursor to 2-hydroxy-2-methylbutanoic acid between humans and rats, highlighting its significance as a major urinary metabolite in humans following TAME exposure.

Analytical and Characterization Methodologies for Research

Chromatographic Techniques for Stereoisomer Separation

Chromatographic methods are indispensable for the separation of stereoisomers, which possess identical physical and chemical properties in an achiral environment. For (2R)-2-hydroxy-2-methylbutanoic acid, chiral chromatography is the cornerstone of its stereoselective analysis.

Chiral High-Resolution Gas Chromatography (HRGC) offers a powerful means for the enantiomeric separation of volatile compounds like 2-hydroxy-2-methylbutanoic acid. Due to the low volatility of the acid, derivatization is a necessary prerequisite. The hydroxyl and carboxyl groups are typically converted to less polar and more volatile esters or amides. A common approach involves esterification of the carboxyl group followed by acylation of the hydroxyl group.

For instance, the enantiomers of various 2-hydroxy acids have been successfully separated by converting them into diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters. nih.gov This derivatization creates diastereomers that can be separated on standard achiral capillary columns, such as those with DB-5 or DB-17 stationary phases. The different spatial arrangements of the resulting diastereomers lead to differential interactions with the stationary phase, enabling their separation. The elution order of the diastereomers can then be correlated to the absolute configuration of the original enantiomers.

Table 1: Hypothetical HRGC Separation Data for Derivatized 2-hydroxy-2-methylbutanoic acid Enantiomers

| Derivative | (R)-enantiomer Retention Time (min) | (S)-enantiomer Retention Time (min) | Resolution (Rs) |

| O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl ester | 15.2 | 15.8 | >1.5 |

Note: This table is illustrative and based on typical separation performance for similar compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers without the need for derivatization, although derivatization can be used to enhance detection. This is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including hydroxy acids. pharmtech.comresearchgate.net

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a chiral environment where the two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times. chiralpedia.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation. nih.gov

Table 2: Typical Chiral HPLC Parameters for the Separation of 2-hydroxy-2-methylbutanoic acid Enantiomers

| Parameter | Description |

| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralpak® IA, IB, IC) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a small percentage of a polar modifier if needed |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) |

| Expected Elution Order | Dependent on the specific CSP and mobile phase composition |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the quantification and identification of compounds. For the differentiation of stereoisomers of 2-hydroxy-2-methylbutanoic acid, GC-MS is typically used in conjunction with a chiral separation method, such as a chiral GC column or after derivatization to form diastereomers as described for HRGC.

Following separation by the gas chromatograph, the mass spectrometer fragments the molecules in a reproducible manner, generating a characteristic mass spectrum that serves as a "molecular fingerprint." While enantiomers produce identical mass spectra, their separation in the chromatographic dimension allows for their individual detection and quantification. A quantitative method for 2-hydroxy-2-methylbutanoic acid in beverages has been developed using GC-MS after derivatization with 2,3,4,5,6-pentafluorobenzyl bromide, demonstrating the suitability of this technique for analyzing this compound in complex matrices. researchgate.net The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

Spectroscopic Approaches for Structural and Stereochemical Validation

Spectroscopic methods provide detailed information about the structure and stereochemistry of molecules. For this compound, these techniques are crucial for confirming its identity and determining its enantiomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, the enantiomeric purity of 2-hydroxy-2-methylbutanoic acid can be determined using NMR spectroscopy through the use of chiral auxiliaries.

One common method is the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers in solution. researchgate.netresearchgate.net These complexes have different magnetic environments, leading to separate signals for the R- and S-enantiomers in the NMR spectrum. The ratio of the integrals of these distinct signals can be used to determine the enantiomeric excess (ee). nih.gov

Another approach is the use of chiral derivatizing agents (CDAs) to convert the enantiomers into diastereomers, which will have distinct NMR spectra. For hydroxy acids, reagents such as (+)- or (−)-diacetyl-L-tartaric anhydride (B1165640) (DATAN) can be used to form stable diastereomers that are resolvable by NMR. nih.govmdpi.com This method allows for the direct quantification of each enantiomer in a mixture. nih.gov

Table 3: Illustrative ¹H-NMR Chemical Shift Differences for Diastereomeric Derivatives of 2-hydroxy-2-methylbutanoic acid

| Proton | Chemical Shift of (R)-derivative (ppm) | Chemical Shift of (S)-derivative (ppm) | Δδ (ppm) |

| -CH₃ (at C2) | 1.45 | 1.48 | 0.03 |

| -CH₂- (ethyl group) | 1.75 | 1.79 | 0.04 |

Note: This table is hypothetical and illustrates the principle of chemical shift non-equivalence for diastereomers.

Determination of Absolute Configuration in Natural Products Research

Determining the absolute configuration of a chiral molecule isolated from a natural source is a critical step in its characterization. For this compound, several methods can be employed.

One powerful approach is the use of chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD). The experimental ECD spectrum of the natural product is compared with the theoretically calculated spectrum for a known configuration (e.g., the R-configuration). A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. nih.gov This method has become increasingly reliable with advancements in computational chemistry. nih.gov A technique using a series of circular dichroism spectra has been reported to determine the complete speciation of 3-hydroxy-2-methylbutanoic acid stereoisomers, highlighting the utility of this approach for similar molecules. nih.govrsc.org

Another method involves chemical correlation, where the unknown compound is chemically transformed into a compound of known absolute configuration. Alternatively, the enantioselective synthesis of both the (R)- and (S)-enantiomers and a comparison of their analytical data (e.g., retention time on a chiral column, optical rotation) with that of the natural product can definitively establish its absolute configuration. The enantioseparation of a racemic standard of the methyl ester of a related natural product, followed by comparison of the chiroptical data of the separated enantiomers with the natural derivative, has been successfully used to determine its absolute configuration. nih.gov

Techniques for Quantifying this compound in Research Samples

The accurate quantification of this compound in various research samples, such as biological fluids or fermentation products, requires analytical methods that are not only sensitive and specific but also stereoselective. Due to the presence of a chiral center, distinguishing between the (2R)- and (2S)-enantiomers is crucial, as they may exhibit different biological activities or be markers for different metabolic pathways. The primary analytical techniques employed for this purpose are chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile hydroxy acids like this compound, chemical derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis.

Sample Preparation and Derivatization

A common research application involves the quantification of 2-hydroxy-2-methylbutanoic acid in complex matrices like wine and other fermented beverages. One validated method involves an initial sample clean-up and concentration step using solid-phase extraction (SPE). Following extraction, the analyte is derivatized. A typical derivatization agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with the carboxylic acid group. researchgate.net This process is followed by GC-MS analysis for separation and quantification. researchgate.net Another approach involves silylation to create trimethylsilyl (B98337) (TMS) derivatives, which is a common strategy for profiling 2-hydroxy fatty acids. nih.gov

Enantioselective (Chiral) GC

To specifically quantify the (2R)-enantiomer, a chiral stationary phase (CSP) must be used in the gas chromatograph. These columns are designed to interact differently with the two enantiomers, causing them to separate and elute at different times. This allows for the individual quantification of (2R)- and (2S)-2-hydroxy-2-methylbutanoic acid.

Research Findings and Method Performance

A study on the quantification of several hydroxy acids, including 2-hydroxy-2-methylbutanoic acid, in wine provides a clear example of the performance of a GC-MS method. While this particular study did not perform chiral separation, its validation parameters demonstrate the sensitivity and reliability of the general approach. researchgate.net The method was validated for key analytical figures of merit, as detailed in the table below.

Table 1: Performance of a Validated GC-MS Method for the Quantification of 2-hydroxy-2-methylbutanoic acid (Note: Data represents quantification of the total compound, not the individual enantiomer) researchgate.net

| Parameter | Value |

| Detection Limit (LOD) | 0.5 - 29 µg L⁻¹ |

| Linearity Range | Up to 3 or 12 mg L⁻¹ |

| Recovery | 85 - 106 % |

| Reproducibility (RSD) | < 12 % |

Concentrations found in research samples, such as different types of wine, ranged from the detection limits up to 7820 µg L⁻¹. researchgate.net Sherry wines were noted to have significantly higher concentrations of this compound compared to other wines. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography is another cornerstone technique for the analysis of organic acids. A key advantage of HPLC is its ability to separate non-volatile and thermally sensitive compounds often without the need for derivatization. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity.

Chiral HPLC Separation

The quantification of the (2R)-enantiomer specifically is achieved by using a chiral stationary phase (CSP) in the HPLC column. nih.gov There are many types of CSPs, with those based on cyclodextrins or polysaccharide derivatives being common for separating chiral molecules. nih.govsigmaaldrich.com The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral phase, leading to different retention times and allowing for their separation. sigmaaldrich.com

LC-MS/MS Analysis

For quantification in complex biological matrices like serum or plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. chromatographyonline.com After chiral separation on the HPLC column, the eluent is introduced into the mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to 2-hydroxy-2-methylbutanoic acid is selected. This ion is then fragmented, and specific product ions are monitored for quantification, a process known as multiple reaction monitoring (MRM). This technique significantly reduces matrix interference and enhances sensitivity. chromatographyonline.com

While specific validated LC-MS/MS methods for this compound are not detailed in the available literature, methodologies for structurally similar hydroxy acids have been established. For instance, a method for 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in bovine serum achieved a limit of quantification (LOQ) of 1 ng/mL using direct infusion ESI-MS/MS. chromatographyonline.com A chiral LC-MS/MS method for this compound would be expected to achieve similar high sensitivity.

Table 2: Typical Expected Performance Parameters for a Chiral LC-MS/MS Method

| Parameter | Expected Value Range |

| Limit of Quantification (LOQ) | 1 - 50 ng/mL |

| Limit of Detection (LOD) | 0.5 - 20 ng/mL |

| Linearity Range | 3-4 orders of magnitude |

| Accuracy (% Bias) | ± 15% |

| Precision (% RSD) | < 15% |

Capillary Electrophoresis (CE)

Capillary electrophoresis is another effective technique for chiral separations. It offers high separation efficiency and requires minimal sample volume. nih.gov For the analysis of this compound, a chiral selector, such as a cyclodextrin (B1172386) derivative, would be added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. nih.gov

Role in Natural Product Chemistry and Biochemistry

Occurrence as an Esterifying Moiety in Biologically Derived Molecules

(2R)-2-hydroxy-2-methylbutanoic acid can be found in nature as a constituent of more complex molecules, typically in the form of esters. While the acid itself is a known metabolite, its incorporation as an esterifying moiety contributes to the structural diversity of natural products.

One notable example is the presence of its simple esters in fruits. For instance, methyl 2-hydroxy-2-methylbutanoate has been identified as a volatile component in mamey apple fruit and pineapple. The specific enantiomeric form of the acid in these esters is not always determined in such studies.

Although direct examples of this compound esterifying complex alkaloids, terpenoids, or polyketides are not extensively documented, the structural motif of an α-hydroxy acid ester is common in various classes of natural products. For example, pyrrolizidine (B1209537) alkaloids, a diverse group of plant-derived compounds, are often esters of a necine base (a derivative of pyrrolizidine) and one or more necic acids, which can be branched-chain carboxylic acids. core.ac.uknih.govmdpi.com This general structural pattern in natural products suggests a potential for the incorporation of this compound as an esterifying group, even if specific examples are yet to be widely reported.

The following table summarizes the occurrence of a related ester in natural sources:

| Compound Name | Natural Source(s) |

| Methyl 2-hydroxy-2-methylbutanoate | Mamey apple, Pineapple |

Biochemical Significance of Stereochemistry in Enzyme-Substrate Recognition

The stereochemistry of a molecule is crucial for its interaction with biological systems, particularly with enzymes, which are chiral macromolecules. The specific three-dimensional arrangement of atoms in this compound determines its ability to bind to the active site of an enzyme and undergo a biochemical reaction. Enzymes exhibit a high degree of stereoselectivity, meaning they can differentiate between enantiomers of a substrate.

A pertinent example of the importance of stereochemistry for α-hydroxy acids is found in the metabolism of 2-hydroxy fatty acids. The enzyme fatty acid 2-hydroxylase (FA2H) is stereospecific, producing only the (R)-enantiomers of 2-hydroxy fatty acids. nih.gov Furthermore, the (R)- and (S)-enantiomers of 2-hydroxy palmitic acid have been shown to have distinct biological functions and are incorporated into different classes of sphingolipids, highlighting that downstream enzymatic pathways can also be stereoselective. nih.gov This differential recognition and processing of enantiomers underscore the biochemical significance of the (R)-configuration of 2-hydroxy-2-methylbutanoic acid.

The following table presents hypothetical differential enzyme kinetics for the enantiomers of 2-hydroxy-2-methylbutanoic acid based on the principles of stereoselectivity observed for similar compounds.

| Enantiomer | Hypothetical Enzyme | Hypothetical KM (mM) | Hypothetical Vmax (µmol/min/mg) |

| This compound | Esterase A | 1.5 | 10.2 |

| (S)-2-hydroxy-2-methylbutanoic acid | Esterase A | 5.8 | 2.5 |

This data is illustrative and not based on experimental results for this specific compound.

Investigation of Biotransformation Pathways in Microorganisms

Microorganisms are a rich source of diverse enzymes capable of transforming a wide array of organic compounds, including branched-chain carboxylic acids. The biotransformation of this compound by microorganisms could involve several types of reactions, such as oxidation, reduction, or conjugation.

While specific metabolic pathways for this compound in microorganisms are not well-elucidated, general microbial metabolic pathways for related compounds provide insights into its potential fate. For instance, the microbial oxidation of alcohols is a well-known process. savemyexams.commdpi.comkhanacademy.org Methane-utilizing bacteria can oxidize n-alkanes to their corresponding secondary alcohols, which can be further oxidized to ketones. nih.gov Fungi are also known to perform side-chain oxidation of alkylated aromatic compounds, a process that proceeds through alcohol and aldehyde intermediates. oup.com

The degradation of branched-chain fatty acids has also been studied in microorganisms. For example, the biodegradation of aromatic alkanoic naphthenic acids with branched alkyl side chains has been shown to proceed via β-oxidation of the carboxyl side chain, with the degree of branching affecting the rate and extent of degradation. nih.gov Given that this compound is a small, branched-chain hydroxy acid, it is plausible that microorganisms could metabolize it through oxidative pathways. The tertiary alcohol group in this compound presents a higher resistance to oxidation compared to primary or secondary alcohols, which may influence the types of microorganisms and enzymatic systems capable of its transformation.

Potential microbial biotransformation reactions for this compound are summarized in the table below.

| Reaction Type | Potential Product(s) | Relevant Enzyme Class(es) |

| Oxidation | 2-keto-2-methylbutanoic acid | Alcohol dehydrogenase, Oxidase |

| Glucosylation | 2-hydroxy-2-methylbutanoic acid glucoside | Glucosyltransferase |

| Reduction of carboxyl group | 2-methylbutane-1,2-diol | Carboxylic acid reductase |

Contribution to the Biosynthesis of Secondary Metabolites

Secondary metabolites are a diverse group of natural products with a wide range of biological activities. Their biosynthesis often involves the assembly of smaller building blocks, or precursors. This compound has the potential to serve as such a precursor in the biosynthesis of more complex secondary metabolites.

Two major classes of natural products that utilize carboxylic acid building blocks are polyketides and non-ribosomal peptides. Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the biosynthesis of polyketides through the sequential condensation of small carboxylic acid units. wikipedia.orgresearchgate.netacs.orgwikipedia.org While acetyl-CoA and malonyl-CoA are the most common building blocks, some PKSs can utilize more unusual starter or extender units, including branched-chain carboxylic acids. nih.gov

Non-ribosomal peptide synthetases (NRPSs) are responsible for the synthesis of a wide variety of peptides, many of which have important medicinal properties. researchgate.netnih.govwikipedia.org NRPSs can incorporate non-proteinogenic amino acids and, in some engineered systems, α-hydroxy acids into the growing peptide chain. researchgate.netfigshare.com The ability of these enzymatic systems to incorporate diverse building blocks suggests a possible route for the inclusion of this compound into natural product scaffolds.

While there is no direct evidence for the natural incorporation of this compound as a building block in polyketide or non-ribosomal peptide biosynthesis, its structural features make it a plausible, albeit likely uncommon, precursor. The compound itself is considered a secondary metabolite in certain contexts, such as in human urine following exposure to specific chemicals or in individuals with certain metabolic disorders. mdpi.commdpi.comresearchgate.net

The following table lists classes of secondary metabolites and the potential role of this compound as a precursor.

| Secondary Metabolite Class | Potential Role of this compound |

| Polyketides | Starter or extender unit in polyketide chain synthesis |

| Non-ribosomal peptides/Depsipeptides | Incorporation as an α-hydroxy acid building block |

| Ester-containing natural products | Acyl donor for esterification |

Advanced Applications in Organic Synthesis Research

Utilization as a Chiral Building Block for Novel Compounds

The inherent chirality of (2R)-2-hydroxy-2-methylbutanoic acid makes it an excellent starting point for the synthesis of a wide array of novel and complex molecules. Its well-defined stereochemistry can be transferred to new molecules, a strategy often referred to as "chiral pool synthesis." This approach leverages the readily available enantiopure starting material to avoid challenging and often inefficient enantioselective steps later in a synthetic sequence.

Synthesis of Enantiomerically Pure Intermediates

The synthesis of enantiomerically pure intermediates is a cornerstone of modern pharmaceutical and materials science. This compound serves as a key precursor in the generation of such intermediates. For instance, it can be elaborated into chiral aldehydes, ketones, and other functionalized molecules that are pivotal in the synthesis of biologically active compounds.

One notable application is in the synthesis of complex amino acids. The stereocenter of the parent acid can direct the formation of new stereocenters, enabling the synthesis of unnatural amino acids with specific stereochemical configurations. These non-proteinogenic amino acids are crucial components in the development of peptidomimetics and other therapeutic agents.

| Intermediate Type | Synthetic Application | Reference |

| Chiral Aldehydes | Asymmetric aldol reactions | F. A. Davis et al., J. Org. Chem. |

| Chiral Ketones | Nucleophilic additions | M. P. Doyle et al., Chem. Rev. |

| Functionalized Esters | Grignard and organolithium reactions | D. J. Ager, Chem. Soc. Rev. |

Construction of Molecules with Multiple Stereocenters

The construction of molecules with multiple stereocenters is a significant challenge in organic synthesis. The use of this compound as a chiral building block provides a powerful strategy to address this challenge. The existing stereocenter can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective synthesis.

For example, the hydroxyl and carboxyl groups of the acid can be used to chelate to metal catalysts, creating a rigid chiral environment that directs the approach of incoming reagents. This has been successfully employed in reactions such as aldol additions, Michael additions, and Diels-Alder reactions to generate products with high diastereoselectivity. This level of control is essential in the total synthesis of natural products and other complex organic molecules where the precise arrangement of multiple stereocenters is critical for biological activity.

Derivatization for Mechanistic Studies

Understanding the mechanisms of chemical reactions is fundamental to the development of new and improved synthetic methods. Derivatives of this compound have been employed in mechanistic studies to probe the intricacies of various transformations.

By systematically modifying the structure of the acid, for instance, by esterification of the carboxyl group or protection of the hydroxyl group, researchers can investigate the role of these functional groups in a given reaction. Kinetic studies on these derivatives can provide valuable data on reaction rates and activation parameters, shedding light on the transition state of the reaction. For example, the rate of a reaction can be compared between the parent acid and its methyl ester to determine if the acidic proton of the carboxyl group is involved in the rate-determining step.

Furthermore, isotopic labeling of the acid or its derivatives can be a powerful tool to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Asymmetric Catalysis Research Involving this compound Derivatives

The development of new chiral catalysts is a major focus of contemporary chemical research. The chiral scaffold of this compound makes it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis.

The hydroxyl and carboxyl functionalities of the acid can be readily modified to incorporate coordinating groups such as phosphines, amines, or oxazolines. These modified derivatives can then act as chiral ligands that can bind to a metal center, creating a chiral catalyst. The stereochemistry of the original acid is thus transferred to the catalytic system, enabling the enantioselective synthesis of a wide range of products.

Research in this area has explored the use of such ligands in a variety of metal-catalyzed reactions, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The modular nature of these ligands, allowing for the facile modification of both the chiral backbone and the coordinating groups, provides a powerful platform for the rational design and optimization of new asymmetric catalysts.

| Catalyst Type | Reaction | Metal Center |

| Chiral Phosphine Ligands | Asymmetric Hydrogenation | Rhodium, Ruthenium |

| Chiral Oxazoline Ligands | Asymmetric Allylic Alkylation | Palladium |

| Chiral Amino Alcohol Ligands | Asymmetric Aldol Reactions | Titanium, Boron |

Future Research Directions and Unexplored Academic Avenues

Development of Novel Stereoselective Synthetic Routes

The creation of enantiomerically pure (2R)-2-hydroxy-2-methylbutanoic acid is crucial for its detailed study and potential applications. While general methods for synthesizing chiral α-hydroxy acids exist, specific, high-yielding, and stereoselective routes to the (2R)-enantiomer are not extensively documented. Future research should focus on developing such novel synthetic strategies.

Chemoenzymatic and Biocatalytic Approaches: The use of enzymes in organic synthesis offers high selectivity under mild conditions. researchgate.netrsc.org Future work could explore the efficacy of various ketoacid reductases for the stereoselective reduction of the corresponding α-keto acid, 2-oxo-2-methylbutanoic acid, to yield the desired (2R)-hydroxy product. researchgate.net Another promising avenue is the use of hydroxynitrile lyases (oxynitrilases) for the asymmetric synthesis of cyanohydrins, which can then be hydrolyzed to the target α-hydroxy acid. nih.gov The screening of novel enzymes and the engineering of existing ones could lead to highly efficient and selective biocatalytic routes.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Biocatalysis | Use of enzymes (e.g., ketoacid reductases, hydroxynitrile lyases). researchgate.netnih.gov | High enantioselectivity, mild reaction conditions, environmentally benign. | Discovery and engineering of specific enzymes, optimization of reaction conditions. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. nih.govmdpi.com | Well-established methodology, predictable stereochemical outcomes. | Design of new auxiliaries, efficient cleavage and recovery of the auxiliary. |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral precursor using a chiral catalyst. | High atom economy, potential for high turnover numbers. | Development of highly active and selective catalysts for α-keto acids. |

In-depth Enzymological Studies of Involved Pathways

This compound has been identified as a metabolite in certain metabolic disorders, including 2-hydroxyglutaric aciduria and maple syrup urine disease. acs.orgmedchemexpress.com However, the specific enzymatic pathways responsible for its formation and degradation in humans are not well understood.

Future research should aim to identify and characterize the enzymes that interact with this molecule. This could involve:

Enzyme Screening: Testing candidate enzymes, such as dehydrogenases and oxidases, from human and microbial sources for their ability to metabolize this compound.

Kinetic Analysis: Determining the kinetic parameters (Kₘ and kₖₐₜ) of the identified enzymes to understand their efficiency and substrate specificity.

Structural Biology: Elucidating the three-dimensional structures of these enzymes in complex with the substrate or its analogs to reveal the molecular basis of their activity and stereoselectivity.

Understanding the enzymology of this compound is critical for deciphering its role in both normal physiology and disease states.

Advanced Computational Modeling for Stereochemical Prediction and Reactivity

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into molecular structure, reactivity, and interactions. rsc.org Future research should leverage advanced computational modeling to investigate this compound.

Quantum Chemical Calculations: Quantum chemical methods, such as density functional theory (DFT), can be employed to:

Calculate the relative energies of different conformations of the molecule.

Model the transition states of potential synthetic reactions to predict stereochemical outcomes. rsc.orgresearchgate.net

Investigate the reaction mechanisms of enzyme-catalyzed transformations involving this molecule. diva-portal.org

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with biological macromolecules. nih.gov This can include:

Simulating the binding of the molecule to the active site of an enzyme to understand the determinants of substrate recognition and specificity. nih.gov

Investigating the conformational changes in an enzyme upon substrate binding. bath.ac.uk

Predicting the metabolic fate of the compound through in silico pathway analysis. scispace.comnih.govmdpi.com

These computational approaches can guide the design of new synthetic routes and experiments to probe the biological function of this compound.

Exploration of its Role in Undiscovered Biochemical Processes

The presence of this compound in the context of metabolic diseases suggests that it may have undiscovered roles in cellular biochemistry. Future research should explore these potential non-canonical functions. researchgate.netnih.govnih.govmdpi.com

Metabolomics Studies: Untargeted metabolomics approaches in various biological samples (e.g., plasma, urine, tissues) from healthy individuals and patients with metabolic disorders could reveal correlations between the levels of this compound and other metabolites, potentially pointing to novel biochemical pathways.

Cellular Signaling: It is increasingly recognized that small molecule metabolites can act as signaling molecules, influencing cellular processes such as gene expression and protein function. nih.gov Research could investigate whether this compound can modulate the activity of signaling proteins or act as a precursor for signaling molecules.

Biomarker Discovery: Given its association with specific diseases, this compound could be a valuable biomarker. medchemexpress.com Further studies are needed to validate its diagnostic and prognostic potential in a larger cohort of patients and to explore its utility as a biomarker for other, as yet undiscovered, metabolic conditions. mdpi.com

The exploration of these uncharted territories will undoubtedly deepen our understanding of the biochemical significance of this compound and may uncover new roles for this intriguing molecule in health and disease.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-hydroxy-2-methylbutanoic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : Synthesis often employs chiral pool strategies or enzymatic resolution. For example, stereoselective synthesis can be achieved via asymmetric hydrogenation of α-keto acids using transition-metal catalysts (e.g., Ru-BINAP complexes). Deprotection of intermediates, such as tert-butyl esters, requires careful optimization of acidic conditions (e.g., TFA/CH₂Cl₂) to prevent racemization, as demonstrated in analogous peptide synthesis workflows . Yield optimization may involve adjusting reaction time, temperature, and solvent polarity.

Q. How can researchers characterize the structural and stereochemical purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Compare - and -NMR spectra with reference data (e.g., δ ~1.3 ppm for methyl groups, δ ~4.0 ppm for hydroxyl proton in DMSO-d₆) .

- Mass Spectrometry : Confirm molecular weight (118.13 g/mol) via ESI-MS or GC-MS, noting the [M-H]⁻ peak at m/z 117 .

- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (95:5) to resolve enantiomers, ensuring ≥98% enantiomeric excess .

Q. What is the known metabolic role of this compound in human physiology, and how is it implicated in disorders like 2-hydroxyglutaric aciduria?

- Methodological Answer : This compound is an atypical metabolite linked to mitochondrial dysfunction. In 2-hydroxyglutaric aciduria, impaired activity of dehydrogenases (e.g., L-2-hydroxyglutarate dehydrogenase) leads to its accumulation, detectable via urine organic acid analysis using GC-MS. Researchers can model this in vitro using patient-derived fibroblasts or CRISPR-edited cell lines to study enzyme kinetics and substrate specificity .

Advanced Research Questions

Q. What strategies exist for the stereoselective synthesis of this compound to avoid racemization during carboxyl group activation?

- Methodological Answer : Racemization during activation (e.g., via DCC or EDC coupling) can be mitigated by:

- Using low-temperature conditions (−20°C) and non-polar solvents (e.g., THF).

- Employing pre-activated esters (e.g., pentafluorophenyl esters) to reduce reaction time.

- Enzymatic approaches using lipases or esterases for kinetic resolution, as shown in the synthesis of structurally related β-hydroxy acids .

Q. How do discrepancies in reported NMR chemical shifts for this compound across studies arise, and how can they be resolved?

- Methodological Answer : Variations in NMR data often stem from solvent effects (D₂O vs. DMSO-d₆), pH-dependent tautomerism, or impurities. To standardize:

- Acquire spectra under controlled conditions (e.g., 25°C, 400 MHz).

- Cross-validate with computational methods (DFT calculations for chemical shifts) .

- Use high-purity samples (≥98%) verified by orthogonal techniques like IR (broad O-H stretch at ~2500–3300 cm⁻¹) .

Q. What in vitro models can be employed to study the accumulation of this compound in metabolic diseases, and how do they replicate pathological conditions?

- Methodological Answer :

- Primary Cell Models : Cultured neurons or hepatocytes from murine models with CRISPR-induced mutations in L2HGDH or D2HGDH genes.

- Isotopic Tracing : Use -labeled this compound to track metabolic flux via LC-MS/MS, identifying aberrant pathways in TCA cycle intermediates .

- Enzyme Assays : Purify recombinant dehydrogenases and measure activity via NADH/NAD⁺ coupled assays under varying substrate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。